delta 7 cis Nonadecenoic acid methyl ester

Description

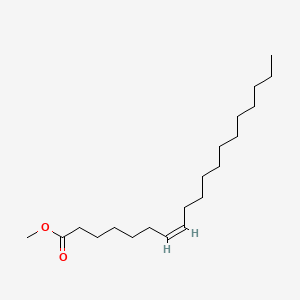

Delta 7 cis nonadecenoic acid methyl ester, systematically named (Z)-7-nonadecenoic acid methyl ester, is a monounsaturated fatty acid methyl ester (FAME) with a 19-carbon chain and a cis-configured double bond at the seventh position (C7).

Properties

IUPAC Name |

methyl (Z)-nonadec-7-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h13-14H,3-12,15-19H2,1-2H3/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBWLCDJBKYJRR-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta 7 cis Nonadecenoic acid methyl ester can be synthesized through the esterification of delta 7 cis Nonadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction mixture is then neutralized, and the product is purified through distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of catalysts and solvents to enhance sustainability and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Delta 7 cis Nonadecenoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Delta 7 cis Nonadecenoic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a standard in chromatography for the analysis of fatty acid methyl esters.

Biology: Studied for its role in lipid metabolism and its effects on cell membranes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of biofuels and as a precursor for the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of delta 7 cis Nonadecenoic acid methyl ester involves its incorporation into lipid bilayers, where it can influence membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Delta 7 cis nonadecenoic acid methyl ester belongs to a broader class of FAMEs. Below is a detailed comparison with analogs differing in chain length, double bond position, or saturation (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogs

Note: A discrepancy exists in the molecular formula of the methyl ester. The free acid (C₁₉H₃₆O₂) would theoretically yield a methyl ester with C₂₀H₃₈O₂. Sources report C₁₉H₃₆O₂, possibly reflecting an error in ester designation.

Key Comparative Insights

Chain Length Variation :

- Shorter Chains (18C): Compounds like 9-octadecenoic acid methyl ester (oleate derivative) exhibit lower viscosity and higher natural abundance compared to the 19C target compound. Their industrial utility is broader due to ease of extraction .

Double Bond Position :

- Delta 7 vs. Delta 9 (Oleate): The C7 cis bond in the target compound may reduce packing efficiency in lipid membranes compared to the C9 bond in oleate, influencing phase transition temperatures .

- Delta 7 vs. Delta 10 (Nonadecenoate): A one-position shift in the double bond (C7 → C10) alters the compound’s bending rigidity and interaction with enzymes like desaturases .

Saturation Effects :

- The saturated analog (nonadecanoic acid methyl ester) lacks fluidity-enhancing properties, making it less biologically active but more stable in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.